Nbd-ceramide

描述

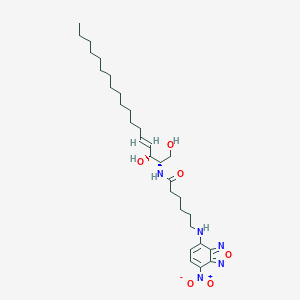

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino-hexanoyl-sphingosine, commonly known as Nbd-ceramide, is a fluorescently labeled sphingolipid. It is widely used as a probe for studying lipid trafficking and metabolism in living cells. This compound is particularly useful for visualizing the Golgi apparatus and tracing lipid metabolism due to its fluorescent properties .

准备方法

Synthetic Routes and Reaction Conditions

Nbd-ceramide is synthesized by attaching a fluorescent N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) group to a ceramide molecule. The synthesis typically involves the following steps:

Preparation of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine: This is achieved by nitration of benzoxadiazole followed by reduction.

Coupling with Hexanoyl-sphingosine: The N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine is then coupled with hexanoyl-sphingosine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large-scale nitration and reduction of benzoxadiazole.

Automated Coupling: Automated coupling processes using industrial reactors to ensure consistency and purity.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

化学反应分析

Reactions of NBD-Ceramide

- Ceramidase Activity: NBD-ceramides, such as C12 NBD ceramide, are used to measure alkaline and neutral ceramidase activity .

- Metabolism: C6-NBD-ceramide is metabolized into fluorescent sphingomyelin and glucosylceramide . It can also be used to study sphingolipid transport and metabolic mechanisms .

- Acylceramide Generation: Acylceramide generation can occur through the cooperation of ACSL5 and CerS to produce FA-CoA and ceramide, respectively, which are utilized by DGAT for the generation of acylceramides .

- Hydrolysis: Neutral ceramidase orthologues can catalyze the release of NBD-dodecanoic acid from C12-NBD-ceramide .

This compound and Ceramide Synthase (CerS) Activity

Ceramides are synthesized by six mammalian ceramide synthases (CerSs), each using fatty acyl-CoAs of different chain lengths for N-acylation of the sphingoid long-chain base . A rapid and reliable CerS assay uses a fluorescent N-[6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl) (NBD) sphinganine substrate followed by separation of the NBD-lipid substrate and products using solid phase extraction (SPE) C18 chromatography .

Spectrophotometry of NBD-Ceramides

NBD-labeled lipids have a large extinction coefficient in methanol or when bound to protein . Measurements by UV-Vis spectrophotometry are accurate for both unbound ceramide in methanol and protein-bound ceramides, provided the lipids bear an NBD label .

Table 2. Molar extinction coefficients and peak wavelengths of absorbance for NBD-ceramides

| Chromophore | Solvent | ε (M-1 cm-1) | λ abs (nm) |

|---|---|---|---|

| C6-NBD ceramide | Methanol | 22000 | 465 |

| C6-NBD ceramide-tear lipocalin complex | NaP, pH 7.3 | 22000 | 475 |

| C12-NBD ceramide | Methanol | 22000 | 465 |

Cellular Distribution and Trafficking

Acetyl-C16-ceramide-NBD accumulates in the Golgi complex without cytotoxicity for over 24 hours and is transported to the Golgi complex via ceramide transport proteins . Unlike NBD-C6-ceramide, acetyl-C16-ceramide-NBD is resistant to ceramide metabolic enzymes such as sphingomyelin synthase and glucosylceramide synthase .

科学研究应用

Cellular Trafficking Studies

Nbd-ceramide is primarily used as a tracer to investigate lipid trafficking within cells. Its fluorescent properties allow researchers to visualize and quantify the movement of ceramides and their metabolites in real-time.

- Golgi Complex Accumulation : Research has demonstrated that acetyl-C16-ceramide-NBD preferentially accumulates in the Golgi complex without cytotoxic effects. This accumulation is facilitated through specific ceramide transport proteins, highlighting its potential for studying Golgi-related processes .

- Measurement of Enzyme Activity : A study utilized NBD-C6-ceramide to measure the activities of key Golgi enzymes involved in sphingolipid metabolism, such as sphingomyelin synthase and glucosylceramide synthase. By quantifying the conversion of NBD-C6-ceramide into various metabolites, researchers were able to assess enzyme activity effectively .

Sphingolipid Metabolism Analysis

This compound serves as an essential tool for analyzing sphingolipid metabolism pathways. Its incorporation into various lipid species allows for detailed studies on the dynamics of ceramide conversion.

- Quantitative Analysis : A comprehensive HPLC method was developed to simultaneously measure key nodes of ceramide metabolism using NBD-C6-ceramide. This method enabled the quantification of sphingomyelin, glucosylceramide, and ceramide 1-phosphate, providing insights into metabolic fluxes within cells .

- Inhibition Studies : The use of NBD-C6-ceramide has also facilitated studies on the inhibition of sphingolipid synthesis. For instance, it was employed to determine the IC50 values of different glucosylceramide synthase inhibitors, contributing to a better understanding of therapeutic targets in lipid metabolism disorders .

Interaction Studies

This compound's fluorescent labeling allows for the investigation of interactions between ceramides and proteins or other biomolecules.

- Binding Affinity Assessments : Studies have shown that NBD-labeled ceramides can effectively bind to proteins such as tear lipocalin. This binding can be quantified using fluorescence techniques, providing valuable data on lipid-protein interactions that are crucial for understanding cellular functions .

Case Studies and Experimental Findings

The following table summarizes key experimental findings related to the applications of this compound:

作用机制

Nbd-ceramide exerts its effects by integrating into cellular membranes and interacting with lipid molecules. Its fluorescent properties allow researchers to track its movement and interactions within cells. The compound primarily targets the Golgi apparatus and is used to study lipid trafficking and metabolism .

相似化合物的比较

Similar Compounds

BODIPY-labeled Ceramide: Another fluorescently labeled ceramide with different spectroscopic properties.

Fluorescein-labeled Ceramide: A ceramide labeled with fluorescein for different fluorescence characteristics.

Uniqueness

Nbd-ceramide is unique due to its specific fluorescent properties, which make it particularly suitable for visualizing the Golgi apparatus and studying lipid metabolism. Its higher rates of transfer through aqueous phases compared to other fluorescently labeled ceramides make it a preferred choice for certain applications .

生物活性

Nbd-ceramide, a fluorescent ceramide derivative, has garnered significant attention in recent research due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its cellular functions, metabolic pathways, and potential therapeutic applications.

Overview of this compound

This compound is a ceramide analog labeled with a nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore. This modification allows for enhanced visualization and tracking of ceramide within biological systems. Ceramides are sphingolipids that play critical roles in cell signaling, apoptosis, and membrane structure.

Biological Functions

-

Cellular Signaling :

- This compound is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. It acts as a second messenger in response to stress signals, influencing cellular responses to environmental changes.

-

Membrane Dynamics :

- The incorporation of this compound into cellular membranes can alter membrane fluidity and organization, affecting protein localization and function. Studies have shown that this compound accumulates in the Golgi complex without cytotoxicity, facilitating the study of lipid trafficking within cells .

- Metabolic Pathways :

Table 1: Summary of Key Studies on this compound

Case Study: Golgi Complex Localization

In a study investigating the trafficking of acetyl-C16-Nbd-ceramide, researchers demonstrated that this compound preferentially accumulates in the Golgi complex. The study utilized fluorescence microscopy to visualize the localization of this compound in live cells over 24 hours, confirming its stability and non-cytotoxic nature . This property makes it an excellent tool for studying lipid dynamics during cellular processes such as mitosis.

Case Study: Ceramide Synthase Activity Assay

Another significant advancement was made in developing a reliable assay for measuring ceramide synthase activity using Nbd-sphinganine. This method allows researchers to analyze CerS activity with minimal protein amounts and without radioactive substrates, making it more accessible for routine assays . The assay's effectiveness was validated by comparing it with traditional methods, showcasing its potential for high-throughput screening.

Potential Therapeutic Applications

The unique properties of this compound position it as a valuable tool in therapeutic research:

- Cancer Therapy : Given its role in apoptosis signaling, this compound could be explored as a potential therapeutic agent in cancer treatments by promoting programmed cell death in malignant cells.

- Neurodegenerative Diseases : Research indicates that ceramides are involved in neurodegeneration processes. The use of this compound may help elucidate the mechanisms underlying these diseases and identify novel therapeutic targets.

- Inflammation and Metabolism : Understanding how this compound influences inflammatory responses could lead to new strategies for managing metabolic disorders linked to dysregulated sphingolipid metabolism.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NBD-ceramide is readily incorporated into cells by insertion into the plasma membrane. [, , ] Due to its fluorescent properties, it acts as a vital stain, allowing researchers to visualize its intracellular journey. [, ] Once inside the cell, this compound is metabolized primarily in the Golgi apparatus into fluorescent sphingomyelin and glucosylceramide. [, , , , ] These metabolites continue to be tracked as they traffic to the plasma membrane, providing insights into sphingolipid synthesis and transport pathways. [, ]

ANone: While this specific information is not detailed in the provided abstracts, this compound's structure consists of a sphingosine backbone linked to a fatty acid via an amide bond. The NBD fluorophore is attached to the fatty acid chain. Researchers can find detailed spectroscopic data and characterization information from chemical suppliers or in publications focusing on the synthesis and characterization of this compound.

A: this compound is compatible with various cell types, including fibroblasts, epithelial cells, and hepatocytes. [, , , , ] Its stability in different solvents and storage conditions should be determined based on manufacturer recommendations and experimental requirements. Light sensitivity is a common characteristic of fluorescent probes; therefore, protecting this compound solutions from light during experiments is crucial.

A: this compound itself does not possess catalytic properties. Its utility lies in its ability to be recognized and metabolized by cellular enzymes involved in sphingolipid metabolism. [, , , ] This allows researchers to study these enzymes' activities and the subsequent trafficking of sphingolipid metabolites.

ANone: this compound is a valuable tool for studying:

- Sphingolipid metabolism: It helps elucidate the pathways and regulation of sphingomyelin and glucosylceramide synthesis. [, , , , ]

- Intracellular trafficking: It enables visualization and tracking of lipid transport from the Golgi apparatus to the plasma membrane. [, , , , , ]

- Golgi apparatus morphology and function: It serves as a vital stain for the Golgi complex and helps study its dynamics in response to drugs or during cellular processes like mitosis. [, , , , , , ]

- Disease models: this compound contributes to understanding lipid metabolism alterations in diseases like Tangier disease, Gaucher disease, and cancer. [, , ]

A: Studies have shown that altering the this compound backbone can influence its metabolism and sorting in epithelial cells. [] Modifications to the fatty acid chain length and the sphingosine backbone (stereoconfiguration or saturation) can result in variations in the apical/basolateral polarity of glucosylceramide delivery to the plasma membrane. [] These findings highlight the importance of structural features in determining the fate and function of this compound within cells.

ANone: The study of this compound bridges various research fields:

- Cell Biology: Understanding intracellular trafficking and organelle function. [, , , , , ]

- Biochemistry: Elucidating enzymatic activities and metabolic pathways of sphingolipids. [, , , , , ]

- Biophysics: Investigating membrane dynamics and lipid interactions. []

- Immunology: Exploring the role of sphingolipids in immune cell function and host-pathogen interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。